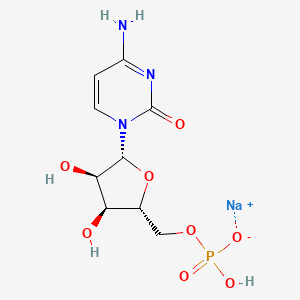

Cytidine 5'-monophosphate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cytidine 5’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is commonly used in biochemical research and has applications in medicine and industry.

Mechanism of Action

Target of Action

Cytidine 5’-monophosphate sodium salt, also known as CMP, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and UMP-CMP kinase among others . These enzymes play crucial roles in various biochemical processes, including nucleotide synthesis and bacterial cell wall synthesis.

Mode of Action

CMP acts as a substrate for the enzyme Uridine-cytidine kinase 2 . This enzyme phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . CMP is also used by the enzyme 3-deoxy-manno-octulosonate cytidylyltransferase , which is involved in the biosynthesis of bacterial lipopolysaccharides .

Biochemical Pathways

CMP is involved in the pyrimidine metabolism pathway . It is used as a substrate to form CDP (Cytidine diphosphate) which, upon phosphorylation, forms CTP (Cytidine triphosphate) that supports DNA and RNA biosynthesis . The nucleoside diphosphates cytidine diphosphate (CDP) and uridine diphosphate (UDP) are essential for pyrimidine synthesis .

Result of Action

The primary result of CMP’s action is the support of DNA and RNA biosynthesis . By acting as a substrate for various enzymes, CMP contributes to the formation of CDP and CTP, which are essential components of DNA and RNA. This plays a vital role in cell growth and development.

Biochemical Analysis

Biochemical Properties

Cytidine 5’-monophosphate sodium salt plays a crucial role in biochemical reactions. It serves as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . Cytidine monophosphate (CMP) also serves as a nucleotide carrier for sugars .

Cellular Effects

It is known to influence cell function by supporting DNA and RNA biosynthesis . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Cytidine 5’-monophosphate sodium salt exerts its effects through its interactions with biomolecules. It binds with UMP/CMP kinase to form CDP, which is then phosphorylated to CTP, supporting DNA and RNA biosynthesis . This process involves enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be soluble in water , suggesting that it may be stable in aqueous solutions

Metabolic Pathways

Cytidine 5’-monophosphate sodium salt is involved in the metabolic pathway that leads to the biosynthesis of DNA and RNA . It interacts with the enzyme UMP/CMP kinase and is converted to CDP, which is then phosphorylated to CTP .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-monophosphate sodium salt can be synthesized through enzymatic methods. One common method involves the enzymatic phosphorylation of cytidine using cytidine kinase, which converts cytidine to cytidine monophosphate. This is followed by the addition of sodium ions to form the sodium salt .

Industrial Production Methods

Industrial production of cytidine 5’-monophosphate sodium salt typically involves the fermentation of yeast or bacterial cultures that produce cytidine monophosphate. The compound is then extracted and purified through various chromatographic techniques. The final step involves the addition of sodium ions to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-monophosphate sodium salt undergoes several types of chemical reactions, including:

Phosphorylation: It can be phosphorylated to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP) using specific kinases.

Hydrolysis: It can be hydrolyzed to cytidine and inorganic phosphate under acidic or enzymatic conditions.

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Phosphorylation: ATP or GTP as phosphate donors, and specific kinases such as CMP kinase.

Hydrolysis: Acidic conditions or specific phosphatases.

Major Products Formed

Phosphorylation: Cytidine diphosphate (CDP) and cytidine triphosphate (CTP).

Hydrolysis: Cytidine and inorganic phosphate.

Scientific Research Applications

Cytidine 5’-monophosphate sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a substrate in nucleotide synthesis and as a standard in chromatographic analyses.

Biology: Plays a role in RNA synthesis and metabolism.

Medicine: Investigated for its potential neuroprotective effects and its role in enhancing cognitive functions.

Industry: Used in the production of nucleotide-based supplements and pharmaceuticals.

Comparison with Similar Compounds

Cytidine 5’-monophosphate sodium salt can be compared with other nucleotide derivatives such as:

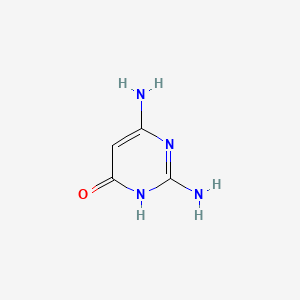

Uridine 5’-monophosphate: Similar in structure but contains uracil instead of cytosine.

Adenosine 5’-monophosphate: Contains adenine instead of cytosine and plays a different role in cellular metabolism.

Guanosine 5’-monophosphate: Contains guanine and is involved in different signaling pathways.

Cytidine 5’-monophosphate sodium salt is unique due to its specific interactions with cytidine-specific enzymes and its role in RNA synthesis .

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCAHIYEOVKFDR-IAIGYFSYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3NaO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)